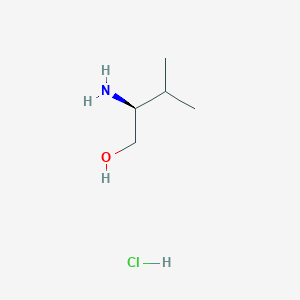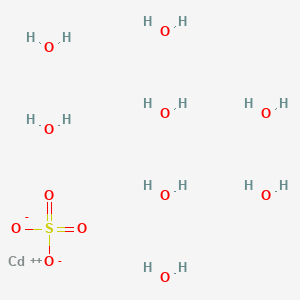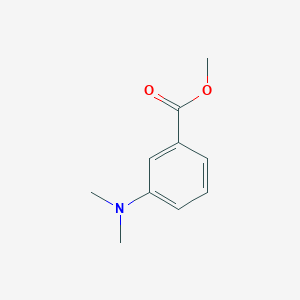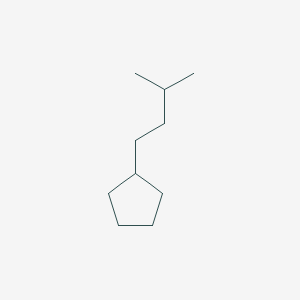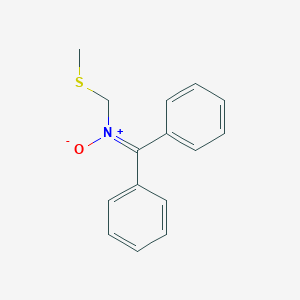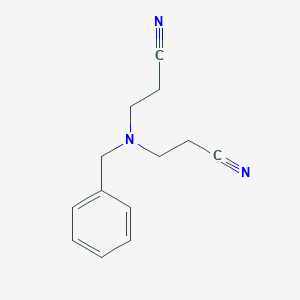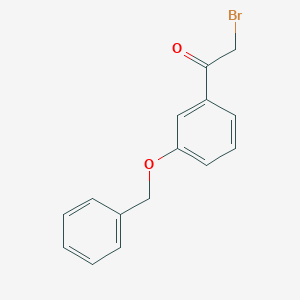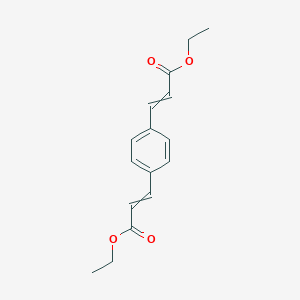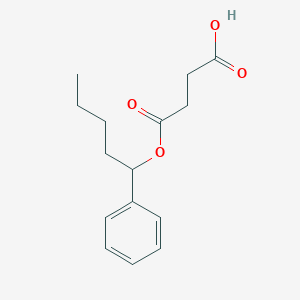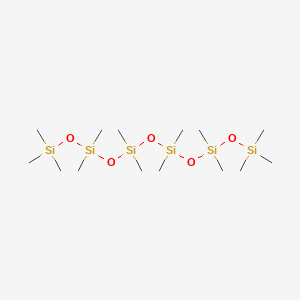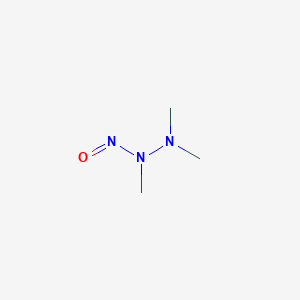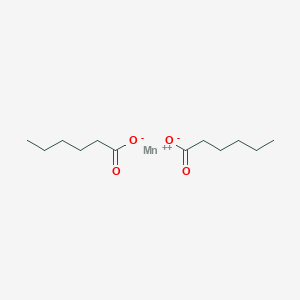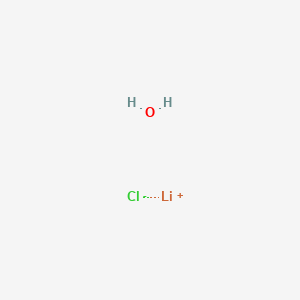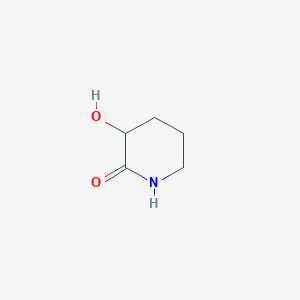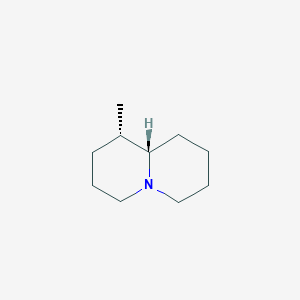
alpha-Lupinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Lupinane is a natural compound that belongs to the class of lupinanes. It is a bicyclic triterpene that is found in various plants such as Lupinus angustifolius, Lupinus albus, and Lupinus luteus. Alpha-Lupinane has been extensively studied due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of alpha-Lupinane is not fully understood. However, it has been suggested that alpha-Lupinane may exert its therapeutic effects through the modulation of various signaling pathways, including the NF-kappaB and MAPK pathways.
Effets Biochimiques Et Physiologiques
Alpha-Lupinane has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Alpha-Lupinane has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, alpha-Lupinane has been shown to have hypoglycemic effects and may be useful in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-Lupinane in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining pure alpha-Lupinane from natural sources, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on alpha-Lupinane. One potential direction is the investigation of its potential use in the treatment of cancer. Another direction is the study of its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of alpha-Lupinane and its potential therapeutic applications.
Conclusion:
In conclusion, alpha-Lupinane is a natural compound with potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Alpha-Lupinane has also been shown to have hypoglycemic effects and may be useful in the treatment of diabetes. While there are limitations to using alpha-Lupinane in lab experiments, its natural origin makes it a potentially safer alternative to synthetic compounds. Further research is needed to fully understand the mechanism of action of alpha-Lupinane and its potential therapeutic applications.
Méthodes De Synthèse
Alpha-Lupinane can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The extraction method involves the isolation of alpha-Lupinane from plant sources using solvents and chromatography techniques. The chemical synthesis method involves the use of chemical reactions to produce alpha-Lupinane from other compounds.
Applications De Recherche Scientifique
Alpha-Lupinane has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. Alpha-Lupinane has also been studied for its potential use as an antioxidant and for its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
18396-98-0 |
|---|---|
Nom du produit |
alpha-Lupinane |
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
(1S,9aS)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10-/m0/s1 |
Clé InChI |
VZEGBIWAIFLVJH-UWVGGRQHSA-N |
SMILES isomérique |
C[C@H]1CCCN2[C@H]1CCCC2 |
SMILES |
CC1CCCN2C1CCCC2 |
SMILES canonique |
CC1CCCN2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



